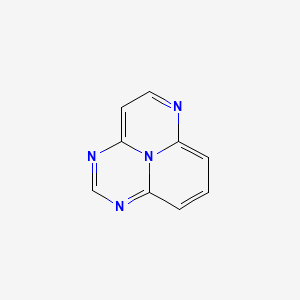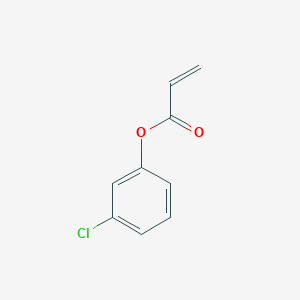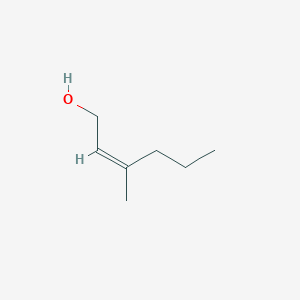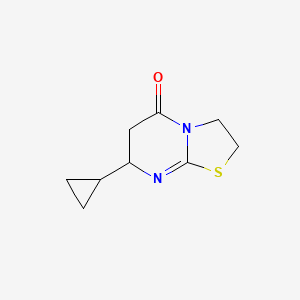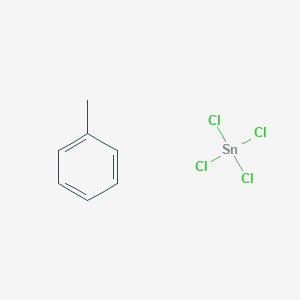
Tetrachlorostannane--toluene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachlorostannane–toluene (1/1) can be synthesized by directly mixing equimolar amounts of tetrachlorostannane and toluene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as tetrachlorostannane is highly reactive with water.
Industrial Production Methods: In an industrial setting, the production of tetrachlorostannane–toluene (1/1) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and mixing speed. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachlorostannane–toluene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert tetrachlorostannane to lower oxidation states of tin.
Substitution: The chlorine atoms in tetrachlorostannane can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide (SnO₂), while substitution reactions can produce various organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tetrachlorostannane–toluene (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of tetrachlorostannane–toluene (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Tetrachlorostannane–toluene (1/1) can be compared with other similar compounds, such as:
Tetrachlorostannane: The parent compound, which lacks the toluene component.
Organotin Compounds: Compounds where tin is bonded to organic groups, such as trimethyltin chloride and tributyltin oxide.
Other Metal-Toluene Complexes: Complexes involving other metals, such as titanium-toluene and zirconium-toluene complexes.
Eigenschaften
CAS-Nummer |
36065-04-0 |
|---|---|
Molekularformel |
C7H8Cl4Sn |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
tetrachlorostannane;toluene |
InChI |
InChI=1S/C7H8.4ClH.Sn/c1-7-5-3-2-4-6-7;;;;;/h2-6H,1H3;4*1H;/q;;;;;+4/p-4 |
InChI-Schlüssel |
DLKBDVYUTQJYQL-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC=CC=C1.Cl[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
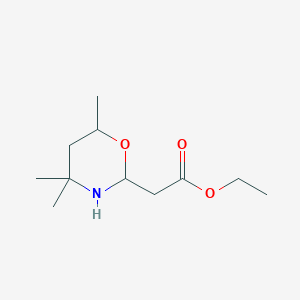
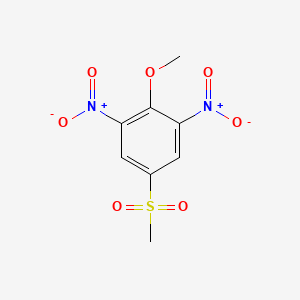
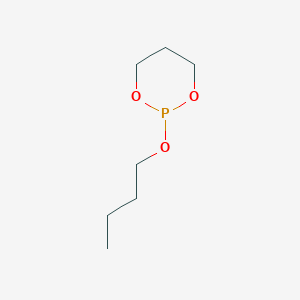
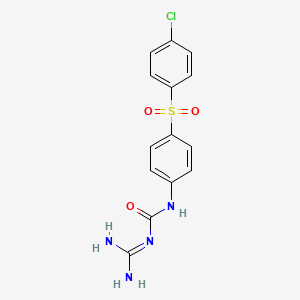
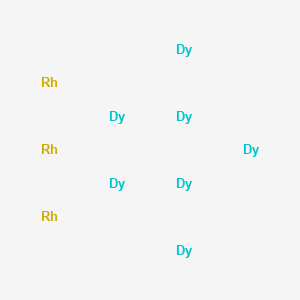
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
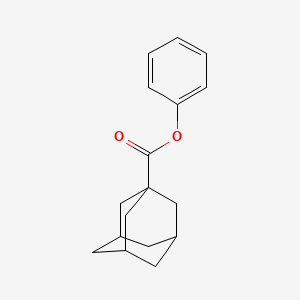
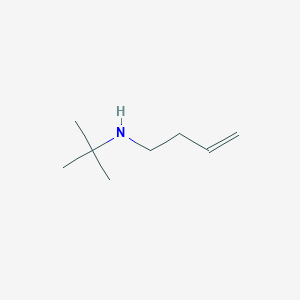
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
